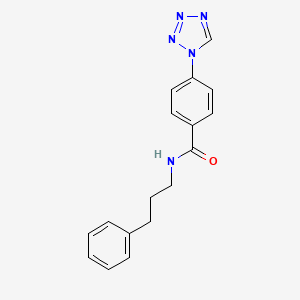
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. This compound belongs to the class of tetrazole-based inhibitors and has a unique structure that allows it to selectively target specific enzymes and pathways within cells.
作用機序
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide works by selectively inhibiting the activity of BTK, which plays a critical role in B-cell receptor signaling. BTK is a non-receptor tyrosine kinase that is activated upon binding of antigens to the B-cell receptor. This activation leads to downstream signaling events that ultimately result in the survival and proliferation of B-cells.
By inhibiting BTK, this compound can disrupt this signaling pathway and induce apoptosis (cell death) in B-cells. This mechanism of action has been shown to be effective in preclinical models of B-cell lymphomas, where this compound has demonstrated potent anti-tumor activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In addition to its anti-tumor and anti-inflammatory effects, this compound has been shown to inhibit the activation of several other kinases involved in B-cell receptor signaling, including AKT and ERK.
This compound has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This makes it an attractive candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One advantage of N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide is its selectivity for BTK, which allows for targeted inhibition of this pathway without affecting other kinases or signaling pathways. This specificity can reduce the risk of off-target effects and toxicity.
However, one limitation of this compound is its relatively low solubility in water, which can make it challenging to formulate for in vivo studies. Additionally, further research is needed to determine the optimal dosing and treatment regimens for this compound in different disease contexts.
将来の方向性
There are several potential future directions for research on N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide. One area of interest is the development of combination therapies that target multiple pathways involved in cancer or autoimmune disease. For example, combining this compound with other inhibitors of B-cell receptor signaling or immune checkpoint inhibitors could enhance its therapeutic effects.
Another area of interest is the identification of biomarkers that can predict response to this compound treatment. This could help to identify patients who are most likely to benefit from this therapy and optimize treatment regimens.
Finally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in different disease contexts and patient populations. This will be critical for advancing this compound towards clinical development and ultimately improving patient outcomes.
合成法
The synthesis of N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide involves several steps, starting with the reaction of 3-phenylpropanoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzamide in the presence of triethylamine to produce the desired benzamide derivative. Finally, the tetrazole ring is introduced by reacting the benzamide with sodium azide and copper (I) iodide in DMF (N,N-dimethylformamide) solvent.
科学的研究の応用
N-(3-phenylpropyl)-4-(1H-tetrazol-1-yl)benzamide has been extensively studied for its potential therapeutic applications in cancer and autoimmune diseases. In particular, it has been shown to inhibit the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in B-cell receptor signaling. This pathway is critical for the survival and proliferation of B-cell lymphomas, and this compound has demonstrated potent anti-tumor activity in preclinical models of these cancers.
In addition to its anti-cancer effects, this compound has also shown promise as a treatment for autoimmune diseases such as rheumatoid arthritis and lupus. By inhibiting BTK signaling, this compound can reduce the activation of immune cells and the production of inflammatory cytokines, leading to a decrease in disease symptoms.
特性
IUPAC Name |
N-(3-phenylpropyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-17(18-12-4-7-14-5-2-1-3-6-14)15-8-10-16(11-9-15)22-13-19-20-21-22/h1-3,5-6,8-11,13H,4,7,12H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEKPCXBZVLMQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[4-(acetylamino)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5119891.png)
![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5119898.png)
![1-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5119902.png)
![N-[(3-isobutyl-5-isoxazolyl)methyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5119904.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]butanamide](/img/structure/B5119912.png)

![5-bromo-2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5119925.png)
![2-tert-butyl-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B5119941.png)
![N-[4-nitro-3-(1-piperidinyl)phenyl]-1,2-ethanediamine hydrochloride](/img/structure/B5119955.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5119959.png)
![N-(4-methyl-3-nitrophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5119972.png)
![2-(1,3-benzothiazol-2-yl)-4-(1-{[3-(1H-imidazol-1-yl)propyl]amino}ethylidene)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5119976.png)
![lithium 3-[(4-butoxybenzoyl)amino]propanoate](/img/structure/B5119982.png)
![2-methyl-3-thioxo-5-(3,4,5-trimethoxyphenyl)-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B5119983.png)